molecular formula C9H12N2O3 B1431007 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid CAS No. 1428234-36-9

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Cat. No.: B1431007
CAS No.: 1428234-36-9
M. Wt: 196.2 g/mol
InChI Key: WAPAGKUGKAJGBH-UHFFFAOYSA-N
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Description

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamides, which have been identified in patent literature as potent and selective inhibitors of phosphodiesterase 4B (PDE4B) . The PDE4 enzyme family plays a critical role in regulating intracellular cyclic AMP (cAMP) levels, and PDE4 inhibition is a well-established mechanism with therapeutic potential . Research into this compound and its analogs is primarily focused on their application for the treatment of a wide range of disorders, particularly those mediated by PDE4 . Preclinical research suggests potential value in central nervous system (CNS) conditions such as anxiety and schizophrenia, as well as various substance-related disorders . Furthermore, compounds within this structural class have been investigated for their potential in treating chronic obstructive pulmonary disease (COPD), multiple sclerosis, and Parkinson's disease . The 1,3-oxazine core is a privileged structure in drug discovery, with several derivatives, such as the anxiolytic drug Etifoxine, having advanced to clinical use . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2)4-11-7(14-5-9)3-6(10-11)8(12)13/h3H,4-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPAGKUGKAJGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=CC(=N2)C(=O)O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, analgesic, and antimicrobial effects supported by recent research findings.

  • Chemical Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 1428233-75-3

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit significant anti-inflammatory properties. A study evaluated several compounds against the reference drug indomethacin and found that specific derivatives (5e, 5f, and 5g) showed comparable potency with IC50 values ranging from 1 to 1.01 μM against cyclooxygenase-2 (COX-2) .

2. Analgesic Activity

The analgesic effects of these compounds were assessed using standard pain models. The most active derivatives demonstrated efficacy similar to indomethacin in reducing pain responses in animal models. The mechanism appears to involve inhibition of the COX pathway, which is crucial in pain modulation .

3. Antimicrobial Activity

The antimicrobial properties were evaluated against various pathogens using the disc diffusion method. Compounds were compared to ampicillin and fluconazole. Notably, certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

A recent study synthesized and characterized multiple derivatives of the compound to evaluate their biological activities comprehensively. The results indicated that:

  • Compound 5e : Most potent anti-inflammatory agent with IC50 = 1 μM.
  • Compound 5f : Exhibited strong analgesic effects comparable to standard analgesics.
  • Compound 5g : Demonstrated broad-spectrum antimicrobial activity .

Data Tables

CompoundActivity TypeIC50 Value (μM)Reference Drug Comparison
5eAnti-inflammatory1Indomethacin
5fAnalgesicSimilarIndomethacin
5gAntimicrobialSignificantAmpicillin & Fluconazole

The biological activities of these compounds are primarily attributed to their ability to inhibit phosphodiesterase type 4 (PDE4), leading to decreased levels of pro-inflammatory cytokines. This inhibition is critical in the management of inflammatory diseases and pain .

Scientific Research Applications

Physical Properties

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
XLogP31.3

Anti-inflammatory Activity

Research has highlighted the compound's potential as a phosphodiesterase-4 (PDE4) inhibitor, which is crucial for treating inflammatory diseases. A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects when compared to the standard drug indomethacin. Specifically, compounds such as 5e, 5f, and 5g exhibited potency levels ranging from 1 to 1.01 times that of indomethacin, indicating their effectiveness in reducing inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In comparative studies against reference drugs like ampicillin and fluconazole, certain derivatives demonstrated notable antimicrobial activity. This positions the compound as a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .

Study on PDE4 Inhibition

In a detailed investigation published in the International Journal of Engineering and Applied Sciences, researchers synthesized a series of derivatives based on 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid. These derivatives were subjected to in vitro testing for their anti-inflammatory and analgesic properties. The most active compounds were shown to effectively inhibit the cyclooxygenase-2 enzyme (COX-2), which is a key target in managing inflammatory conditions .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of the compound against various pathogens. The results indicated that specific derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics. This suggests a potential avenue for developing combination therapies that enhance efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Core Scaffold Modifications

Compound Name Core Structure Molecular Formula Key Features
Target Compound Pyrazolo[5,1-b][1,3]oxazine C₉H₁₂N₂O₃ 6,6-Dimethyl group enhances metabolic stability; carboxylic acid improves solubility .
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate Pyrazolo[5,1-b][1,3]oxazine C₉H₁₂N₂O₃ Ester derivative (ethyl group) increases lipophilicity; used as synthetic intermediate .
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-triazolo-thiadiazine acid Triazolo[3,4-b][1,3,4]thiadiazine C₁₅H₁₁Cl₂N₇O₂S Chlorophenyl and triazole-thiadiazine core improve anti-inflammatory activity vs. celecoxib .
GDC-2394 (NLRP3 inhibitor) Pyrazolo[5,1-b][1,3]oxazine C₂₀H₂₃N₅O₄S Sulfonamide substituent enhances solubility; mitigates renal toxicity .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Ethyl Ester Analogue Triazolo-Thiadiazine Acid
Solubility (logP) 1.2 (predicted) 2.1 3.8
Metabolic Stability High (CYP450 resistance) Moderate Low (rapid hepatic clearance)
Bioavailability 45–60% (rat model) Not reported 22% (mouse model)

Key Research Findings

  • PDE-4 Inhibition: Carboxamide derivatives of the target compound show superior inhibitory activity (IC₅₀: 290–363 nM) compared to non-dimethylated analogues .
  • NLRP3 Targeting : Introduction of hydrophilic amines (e.g., GDC-2394) improves solubility and reduces renal toxicity while maintaining potency (IC₅₀: <10 nM) .
  • Synthetic Versatility : The pyrazolo-oxazine core enables diverse functionalization via [3 + 2] cycloadditions, as demonstrated in the synthesis of methyl carboxylates using Cu catalysts .

Preparation Methods

Cyclization-Based Synthesis

The core pyrazolo[5,1-b]oxazine ring system is typically constructed via intramolecular cyclization reactions. Starting from appropriately substituted pyrazole derivatives, the oxazine ring is formed by nucleophilic attack of an amino or hydroxyl group onto an electrophilic center, often under acidic or basic catalysis.

  • Starting Materials: Substituted pyrazole derivatives bearing side chains with nucleophilic groups (e.g., amino alcohols)
  • Reaction Conditions: Heating in polar solvents (e.g., ethanol, DMF) with acid/base catalysts to promote ring closure
  • Outcome: Formation of the fused bicyclic ring system with the oxazine ring fused at the 5,1-b positions of the pyrazole

Carboxylic Acid Functionalization

The carboxylic acid group at position 2 of the fused ring is introduced either by:

  • Direct incorporation from a carboxylated pyrazole precursor prior to cyclization
  • Post-cyclization oxidation or hydrolysis of ester or amide intermediates

Representative Preparation Method (Based on Patent CA3015166A1)

A patent (CA3015166A1) describes the preparation of related 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide compounds, which can be hydrolyzed to the corresponding carboxylic acids. The key steps include:

Step Description Conditions Notes
1 Synthesis of pyrazolo-oxazine intermediate Condensation of substituted pyrazole with amino alcohol derivatives Formation of fused bicyclic system
2 Conversion to carboxamide Reaction with suitable amide-forming reagents Provides stable intermediate
3 Hydrolysis of carboxamide to carboxylic acid Acidic or basic hydrolysis Yields 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

This method allows for control over substitution patterns and functional group installation with good yields and purity.

Analytical Data Supporting Preparation

These identifiers confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

Method Type Key Reagents Reaction Conditions Advantages Limitations
Cyclization of substituted pyrazoles with amino alcohols Substituted pyrazoles, amino alcohols Heating, acid/base catalysis Direct ring formation, preserves substitution Requires precise precursor synthesis
Use of gem-dimethyl substituted precursors 2,2-dimethyl amino alcohols or aldehydes Similar to above Ensures 6,6-dimethyl substitution Precursor availability
Amide intermediate hydrolysis (Patent method) Pyrazolo-oxazine carboxamide Acidic/basic hydrolysis High purity, versatile Additional synthetic step

Q & A

Q. What are the established synthetic routes for 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves cyclization reactions in aqueous-alcohol media, followed by salt formation with organic/inorganic bases. For example, sodium hydride in dry tetrahydrofuran (THF) facilitates carboxylation, with subsequent crystallization from ethanol to isolate the product . Reaction parameters such as solvent choice (e.g., THF vs. ethanol), stoichiometry of reagents (e.g., 1.5:1 molar ratio of 2-chloroethanoic acid to precursor), and temperature (room temperature for salt formation) are critical for yield optimization .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound and its derivatives?

  • Methodological Answer : Structural confirmation relies on 1H NMR for proton environment analysis (e.g., methyl group signals at δ ~2.3 ppm), elemental analysis for empirical formula validation, and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify purity (>97%) and molecular ion peaks . IR spectroscopy can confirm functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) .

Q. How do computational tools like SwissADME assist in predicting the pharmacokinetic and drug-likeness properties of this compound?

  • Methodological Answer : SwissADME predicts parameters such as lipophilicity (LogP) , water solubility, and bioavailability. For example, LogP values <5 suggest favorable membrane permeability, while topological polar surface area (TPSA) <140 Ų indicates potential blood-brain barrier penetration . These metrics are benchmarked against reference drugs (e.g., celecoxib) to prioritize derivatives for in vitro testing .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR, MS) and theoretical predictions for this compound?

  • Methodological Answer : Discrepancies between experimental and theoretical data require cross-validation via multiple techniques. For instance, if NMR data conflicts with computational simulations, 2D NMR (COSY, HSQC) can clarify proton-carbon correlations . Mass spectrometry fragmentation patterns should align with in silico predictions (e.g., m/z matching molecular formula) . Deviations in solubility predictions (SwissADME vs. experimental) may necessitate revisiting solvent models or ionic strength adjustments .

Q. What are the challenges in synthesizing salt derivatives of this compound, and how can reaction parameters be adjusted to enhance stability?

  • Methodological Answer : Salt formation (e.g., Na⁺, K⁺, or morpholine salts) often faces challenges like hygroscopicity or poor crystallinity. Strategies include:
  • Using polar aprotic solvents (e.g., DMF) to improve ion pairing.
  • Adjusting pH during salt precipitation to avoid decomposition (e.g., pH 6–7 for carboxylic acid salts) .
    Stability is enhanced by storing salts under inert atmospheres (argon) and low humidity .

Q. How does the solubility profile of this compound influence its formulation in preclinical studies?

  • Methodological Answer : Poor aqueous solubility (e.g., <1 mg/mL) may limit bioavailability. Formulation strategies include:
  • Co-solvent systems (e.g., PEG-400/water mixtures) to enhance solubility.
  • Salt selection (e.g., sodium salts for higher solubility vs. potassium for stability) .
    Preclinical studies should assess solubility in biorelevant media (e.g., simulated gastric fluid) to predict in vivo performance .

Q. What computational methods are recommended for analyzing the conformational stability of pyrazolo-oxazine derivatives?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level calculates relative energies of conformers (Table 6 in ). Molecular dynamics (MD) simulations in explicit solvents (e.g., water) model flexibility, while Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

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